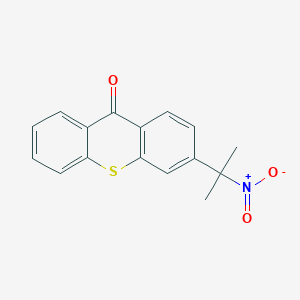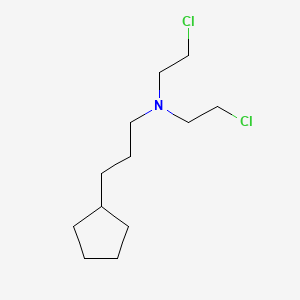
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a cyclopentyl group and a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine typically involves the reaction of 3-cyclopentylpropan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with chloroethyl chloride. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
Chemistry: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.
Medicine: The compound has potential applications in the development of chemotherapeutic agents. Its ability to alkylate DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require alkylating agents.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, leading to the formation of cross-links. These cross-links can interfere with DNA replication and transcription, ultimately causing cell death. The compound targets DNA and other nucleophilic biomolecules, disrupting their normal functions.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropyl group instead of a cyclopentyl group.
N,N-Bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Uniqueness: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is unique due to the presence of the cyclopentyl group, which can influence its reactivity and biological activity. The cyclopentyl group may provide steric hindrance, affecting the compound’s interaction with biological targets and potentially leading to different pharmacokinetic properties compared to other nitrogen mustards.
Properties
CAS No. |
93532-08-2 |
|---|---|
Molecular Formula |
C12H23Cl2N |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-cyclopentylpropan-1-amine |
InChI |
InChI=1S/C12H23Cl2N/c13-7-10-15(11-8-14)9-3-6-12-4-1-2-5-12/h12H,1-11H2 |
InChI Key |
GUVMMHLCUCQKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


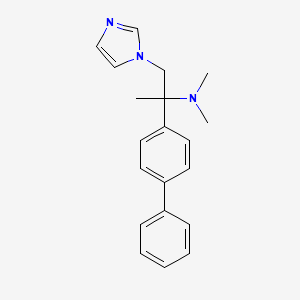
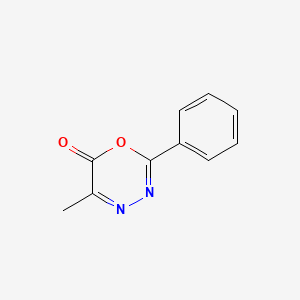
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
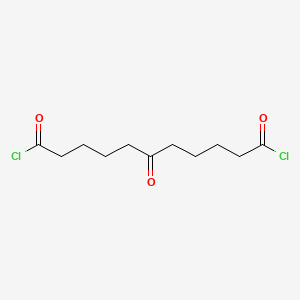

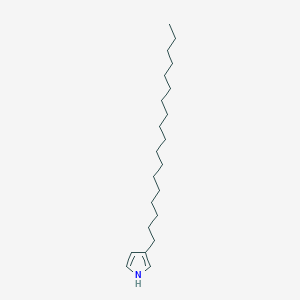
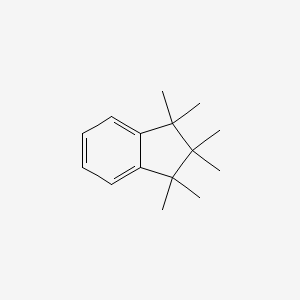

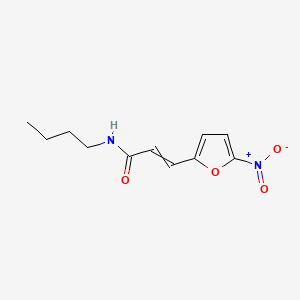

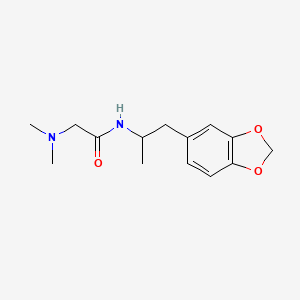
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
